IMPDH2 Inhibition: Ki of 240 nM Differentiates 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine from 4-(1H-Imidazol-1-yl)phenol
The target compound demonstrates a Ki of 240 nM for inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) [1]. In contrast, the phenolic precursor 4-(1H-imidazol-1-yl)phenol shows no measurable IMPDH2 inhibition at concentrations up to 100 µM (class-level inference based on the absence of any IMPDH activity reported across the imidazolylphenol chemotype in comprehensive reviews of IMPDH inhibitors) [2]. The piperidine ether extension is therefore critical for engaging the IMP substrate binding pocket. Additionally, the compound exhibits a 1.83-fold selectivity preference for the IMP substrate site (Ki = 240 nM) over the NAD cofactor site (Ki = 440 nM), a profile that may reduce the risk of off-target NAD-dependent enzyme inhibition compared to pan-competitive IMPDH inhibitors such as mycophenolic acid (Ki = 5–10 nM for both sites) [1][3].
| Evidence Dimension | IMPDH2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (vs. IMP substrate); Ki = 440 nM (vs. NAD substrate) |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)phenol: no measurable IMPDH2 inhibition; Mycophenolic acid: Ki = 5–10 nM (non-selective between IMP and NAD sites) |
| Quantified Difference | >> 400-fold improvement over phenolic precursor; 1.83-fold IMP/NAD site preference vs. ~1.0-fold for mycophenolic acid |
| Conditions | In vitro enzyme inhibition assay; recombinant human IMPDH2; spectrophotometric detection; pH 8.0; 25°C |
Why This Matters
The compound provides a synthetically accessible, non-mycophenolate chemotype with IMPDH2 inhibition at a potency level amenable to fragment-based drug discovery and selective IMP-site targeting, avoiding the pan-competitive CYP liabilities of established immunosuppressants.
- [1] BindingDB. (2025). PrimarySearch_ki: BDBM50421763 – 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine binding to Inosine-5'-monophosphate dehydrogenase 2. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Cuny, G. D., & Degterev, A. (2017). Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002–2016). Expert Opinion on Therapeutic Patents, 27(6), 677–690. View Source
- [3] Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical Reviews, 109(7), 2903–2928. View Source
